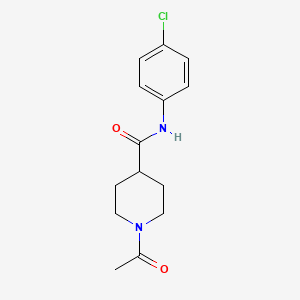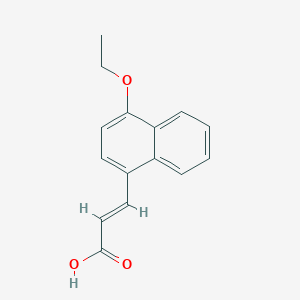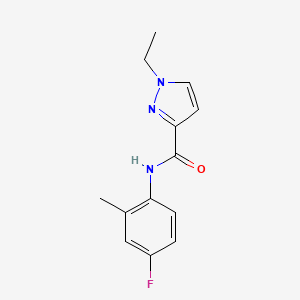
1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide is a synthetic compound that belongs to the group of opioids. It is commonly known as Acetamide or Acetylfentanyl. Due to its potent analgesic properties, it is used in scientific research to study the mechanism of action of opioids and their effects on the body.
作用机制
1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide acts on the mu-opioid receptor in the brain and spinal cord. It binds to the receptor and activates it, which leads to the release of endorphins and enkephalins. These are natural painkillers that reduce the perception of pain in the body. The compound also has sedative properties, which make it useful for treating anxiety and insomnia.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It reduces the perception of pain by activating the mu-opioid receptor in the brain and spinal cord. It also has sedative properties, which make it useful for treating anxiety and insomnia. The compound can cause respiratory depression, which is a potentially life-threatening side effect. It can also lead to addiction and dependence if used for a prolonged period.
实验室实验的优点和局限性
The advantages of using 1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide in lab experiments are its potent analgesic properties and sedative effects. It is also relatively easy to synthesize, which makes it readily available for research purposes. The limitations of using this compound are its potential for causing respiratory depression and addiction. Researchers need to be careful when using this compound and should follow strict safety protocols.
未来方向
There are several future directions for research on 1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide. One direction is to investigate its potential for treating medical conditions such as chronic pain, anxiety, and insomnia. Another direction is to develop new drugs that are safer and more effective than this compound. Researchers can also study the mechanism of action of opioids in more detail to understand how they interact with the body and brain. Finally, researchers can investigate the potential for using this compound in combination with other drugs to enhance its therapeutic effects and reduce its side effects.
Conclusion:
This compound is a potent analgesic and sedative compound that is used in scientific research to study the mechanism of action of opioids. It has several biochemical and physiological effects, including reducing the perception of pain and causing sedation. Researchers need to be careful when using this compound and follow strict safety protocols. There are several future directions for research on this compound, including investigating its potential for treating medical conditions and developing new drugs that are safer and more effective.
合成方法
1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide is synthesized by reacting N-(4-chlorophenyl)-4-piperidinecarboxamide with acetic anhydride in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is purified by recrystallization.
科学研究应用
1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide is used in scientific research to study the mechanism of action of opioids. It is also used to investigate the effects of opioids on the body, including their analgesic and sedative properties. Researchers use this compound to develop new drugs that can be used to treat pain and other medical conditions.
属性
IUPAC Name |
1-acetyl-N-(4-chlorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(18)17-8-6-11(7-9-17)14(19)16-13-4-2-12(15)3-5-13/h2-5,11H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGIUUWTCKGCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-ethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5431899.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5431907.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5431912.png)
![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)

![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5431946.png)
![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)
![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)

![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5431976.png)